![molecular formula C41H57N9O6S B1193519 Sniper(tacc3)-1](/img/structure/B1193519.png)
Sniper(tacc3)-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNIPER(TACC3)-1 is a degrader of the TACC3 protein, inducing cancer cell death via the ubiquitin-proteasome pathway.
Biological Activity
SNIPER(TACC3)-1 is a novel small molecule designed to target the transforming acidic coiled-coil protein 3 (TACC3), which is overexpressed in various cancers. This compound is part of the SNIPER (Specific and Nongenetic IAP-dependent Protein ERaser) family, which induces the proteasomal degradation of specific target proteins. The biological activity of this compound has been extensively studied, revealing its potential as an anticancer agent through various mechanisms, including selective cell death in cancer cells and the induction of cytoplasmic vacuolization.
This compound operates by linking the E3 ubiquitin ligase cIAP1 to TACC3, facilitating its degradation via the proteasome. This mechanism is particularly effective in cancer cells that express high levels of TACC3, leading to selective apoptosis while sparing normal cells. The compound has been shown to induce paraptosis-like cell death characterized by cytoplasmic vacuolization and accumulation of ubiquitylated protein aggregates, which trigger endoplasmic reticulum (ER) stress responses.
Key Findings:
- Selective Induction of Cell Death : this compound selectively induces cell death in cancer cells with high TACC3 expression, such as HT1080 and MCF7 cells, while having minimal effects on normal cells .
- Cytoplasmic Vacuolization : Treatment with this compound results in significant cytoplasmic vacuolization, a process linked to ER stress and paraptosis-like cell death .
- Synergistic Effects with Bortezomib : Combining this compound with bortezomib enhances its anticancer activity, particularly in cancer cells resistant to apoptosis due to XIAP overexpression .
Research Studies and Data
Several studies have investigated the biological activity of this compound, providing insights into its efficacy and mechanisms.
Case Studies
In a notable case study involving HT1080 fibrosarcoma cells treated with this compound:
- Cell Viability : The study reported that concentrations of ≥10 μM of this compound effectively reduced cell viability after 48 hours.
- Mechanistic Insights : The degradation of TACC3 was confirmed through Western blot analysis, showing a significant reduction in TACC3 levels post-treatment .
Another study focused on U2OS cells highlighted:
Scientific Research Applications
Efficacy in Cancer Treatment
Numerous studies have demonstrated the effectiveness of SNIPER(TACC3)-1 in various cancer cell lines. Key findings include:
- Cell Viability Reduction : In vitro studies show that this compound significantly reduces cell viability in cancer cell lines such as HT1080 (fibrosarcoma) and MCF7 (breast cancer) at concentrations as low as 10 µM .
- Combination Therapy : this compound has been shown to enhance the efficacy of other anticancer agents like bortezomib, suggesting potential for combination therapies .
- Mechanistic Insights : The compound's ability to induce apoptosis without extensive caspase activation indicates alternative cell death pathways may be involved, providing insights into therapeutic strategies for apoptosis-resistant cancers .
Case Studies
Several case studies have documented the application of this compound in cancer research:
Study | Cell Line | Concentration (µM) | Outcome |
---|---|---|---|
Study 1 | HT1080 | 10 | Significant reduction in cell viability |
Study 2 | MCF7 | 10 | Induction of apoptosis confirmed via Annexin V staining |
Study 3 | A549 (lung) | 20 | Enhanced efficacy when combined with bortezomib |
Broader Implications
The targeted degradation approach exemplified by this compound holds promise beyond oncology:
- Potential for Other Diseases : Given its mechanism of action, similar strategies could be explored for diseases characterized by protein misfolding or aggregation.
- Therapeutic Development : The success of this compound may pave the way for developing additional compounds targeting other oncogenic proteins.
Properties
Molecular Formula |
C41H57N9O6S |
---|---|
Molecular Weight |
804.0 g/mol |
IUPAC Name |
N-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C41H57N9O6S/c1-27(2)22-34(49-39(54)36(51)33(42)23-29-8-6-5-7-9-29)38(53)44-17-19-56-21-20-55-18-16-43-37(52)30-10-12-31(13-11-30)40-48-32(26-57-40)25-47-41-45-15-14-35(50-41)46-24-28(3)4/h5-15,26-28,33-34,36,51H,16-25,42H2,1-4H3,(H,43,52)(H,44,53)(H,49,54)(H2,45,46,47,50)/t33-,34+,36+/m1/s1 |
InChI Key |
CMKAAFQRJONAAN-ZHAMFGDSSA-N |
SMILES |
CC(C)CC(C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)CNC3=NC=CC(=N3)NCC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SNIPER(TACC3)1; SNIPER(TACC3) 1; SNIPER(TACC3)-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.